molecular formula C21H22BrNO8 B587679 Bromfenac N-|A-D-Glucoside CAS No. 212266-82-5

Bromfenac N-|A-D-Glucoside

Cat. No.: B587679
CAS No.: 212266-82-5
M. Wt: 496.31
InChI Key: MYPFOYDRLGWLCK-LNCSSOGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromfenac N-|A-D-Glucoside is a chemical compound with the molecular formula C21H22BrNO8 and a molecular weight of 496.31 g/mol It is a derivative of bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) commonly used in ophthalmic solutions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromfenac N-|A-D-Glucoside typically involves the glycosylation of bromfenac with a suitable glucosyl donor. The reaction is often catalyzed by an enzyme or a chemical catalyst under controlled conditions. The process generally includes:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but with enhanced efficiency and yield. The process is optimized for cost-effectiveness and scalability, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Bromfenac N-|A-D-Glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Bromfenac N-|A-D-Glucoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bromfenac N-|A-D-Glucoside involves the inhibition of prostaglandin synthesis by blocking cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces the production of prostaglandins, which are mediators of inflammation. The glucoside form may have altered pharmacokinetics and bioavailability, potentially enhancing its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Bromfenac N-|A-D-Glucoside is unique due to its glucoside moiety, which may enhance its solubility, stability, and bioavailability compared to its parent compound, bromfenac. This modification can lead to improved therapeutic outcomes and reduced side effects .

Properties

IUPAC Name

2-[3-(4-bromobenzoyl)-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO8/c22-12-6-4-10(5-7-12)17(27)13-3-1-2-11(8-15(25)26)16(13)23-21-20(30)19(29)18(28)14(9-24)31-21/h1-7,14,18-21,23-24,28-30H,8-9H2,(H,25,26)/t14-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPFOYDRLGWLCK-LNCSSOGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)NC3C(C(C(C(O3)CO)O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747212
Record name N-[2-(4-Bromobenzoyl)-6-(carboxymethyl)phenyl]-beta-D-glucopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212266-82-5
Record name N-[2-(4-Bromobenzoyl)-6-(carboxymethyl)phenyl]-beta-D-glucopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.